3-(3-Bromo-5-fluorophenyl)propanoic acid
Description
Academic research into 3-(3-Bromo-5-fluorophenyl)propanoic acid is primarily centered on its utility as a building block in the synthesis of more complex molecules. fluorochem.co.uk Organic building blocks are foundational components in the modular assembly of sophisticated molecular architectures, playing a pivotal role in medicinal chemistry, organic synthesis, and materials science. The specific arrangement of a bromo, a fluoro, and a propanoic acid group on a phenyl ring makes this compound a versatile precursor for creating a diverse range of novel chemical entities.
In modern organic chemistry, the development of new pharmaceuticals, agrochemicals, and materials relies heavily on the availability of unique and functionalized building blocks. fluorochem.co.uk Compounds like this compound are significant because they offer multiple reactive sites. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the bromo and fluoro substituents on the aromatic ring can participate in various cross-coupling reactions or influence the electronic properties of the molecule. This multi-functionality allows chemists to systematically modify the structure and explore its impact on biological activity or material properties, a process central to structure-activity relationship (SAR) studies. nih.gov
Halogenated arylpropanoic acids belong to a well-studied class of compounds with significant pharmacological importance. The parent structure, arylpropanoic acid, is the backbone for many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. researchgate.netorientjchem.org Research in this area has historically focused on developing agents with analgesic, anti-inflammatory, and antipyretic properties. humanjournals.com
A key research trajectory involves the strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aryl ring. researchgate.net Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic profile of drug candidates. nih.gov Introducing halogens can modulate a molecule's physicochemical properties, including:
Lipophilicity: Affecting how a molecule passes through biological membranes.
Metabolic Stability: Blocking sites prone to metabolic degradation, thereby increasing the drug's half-life. nih.gov
Binding Affinity: The size and electronegativity of halogens can lead to stronger interactions with target proteins, a phenomenon that includes the increasingly studied "halogen bond". researchgate.netnih.gov
Research, therefore, explores how different halogenation patterns on the arylpropanoic acid scaffold can lead to new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties for a range of diseases, including cancer and microbial infections. researchgate.netresearchgate.net
The rationale for the in-depth academic investigation of this compound stems from its potential as a scaffold for the discovery of novel bioactive compounds. The presence of both a bromine and a fluorine atom at the meta-positions of the phenyl ring offers a unique electronic and steric profile.
The investigation is justified by several key factors:
Scaffold for Drug Discovery: The arylpropanoic acid core is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. researchgate.nethumanjournals.com
Dual Halogenation: The combination of bromine and fluorine provides distinct advantages. Fluorine is often used to improve metabolic stability and binding affinity. nih.gov Bromine is a versatile synthetic handle, readily used in cross-coupling reactions (like Suzuki or Heck couplings) to build more complex molecular architectures. researchgate.net
Probing Structure-Activity Relationships (SAR): By using this compound as a starting material, researchers can synthesize a library of derivatives. For instance, the carboxylic acid can be converted to various amides, and the bromine atom can be replaced with different functional groups. Testing these new molecules allows for a systematic exploration of how specific structural changes affect biological activity, leading to the identification of more potent and selective drug candidates. nih.gov
In essence, this compound is not typically studied for its own sake, but rather as a valuable and strategically designed starting material for creating new molecules with potential therapeutic applications.
Properties
IUPAC Name |
3-(3-bromo-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMJKDFURQRTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Bromo 5 Fluorophenyl Propanoic Acid
Strategic Approaches to Carbon-Carbon Bond Formation for the Propanoic Acid Moiety
Constructing the propanoic acid side chain attached to the substituted phenyl ring is a critical aspect of the synthesis. Modern organic chemistry offers a variety of catalytic and stereoselective methods to achieve this transformation efficiently.
Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon bonds. For the synthesis of 3-(3-Bromo-5-fluorophenyl)propanoic acid, several catalytic strategies can be envisioned, primarily involving the carbonylation of aryl halides. nih.govresearchgate.net These methods utilize carbon monoxide (or a surrogate like formic acid) to introduce the carboxylic acid functionality. nih.gov
One prominent approach is the palladium-catalyzed carbonylation of a dihalogenated precursor, such as 1,3-dibromo-5-fluorobenzene (B75295) or 3-bromo-5-fluoroiodobenzene. By carefully selecting ligands and reaction conditions, it is possible to selectively carbonylate one of the carbon-halogen bonds. The reactivity order of halides in such reactions is typically I > Br > Cl, allowing for chemoselective carbonylation at the more reactive site. vanderbilt.edu Following the introduction of an ester or acid group, a subsequent cross-coupling reaction, such as a Heck reaction with an acrylate, can be employed to build the propanoic acid chain.
Another powerful technique is the direct carboxylation of an organometallic reagent derived from 3-bromo-5-fluorobromobenzene. Alternatively, a more convergent approach involves the Suzuki or other palladium-catalyzed cross-coupling of 3-bromo-5-fluorophenylboronic acid with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.
Below is a table comparing different catalytic systems used for the carbonylation of aryl halides, a key reaction type applicable to this synthesis.
| Catalyst System | Ligand | CO Source | Conditions | Typical Yields (%) | Reference |
| Pd(OAc)₂ / Co₃O₄ | None (heterogeneous) | HCOOH | 90-130°C, 8-24 h | High conversion | nih.gov |
| Pd(OAc)₂ | PPh₃ | CO gas | Varies | Good to excellent | researchgate.net |
| Cobalt Carbonyl | Epoxides (modifier) | CO gas | Alcoholic-alkali medium | Not specified | researchgate.net |
| PdCl₂(dppf) | dppf | Phenyl formate | 80°C, 24 h | Excellent | organic-chemistry.org |
| This table presents data for analogous carbonylation reactions, illustrating the variety of available methods. |
The synthesis of enantiomerically pure analogs of 3-arylpropanoic acids is of great importance, as biological activity is often stereospecific. mdpi.com For a chiral version of this compound, where a stereocenter might be introduced on the side chain (e.g., at the α- or β-position), stereoselective methods are required.
One of the most effective strategies is the asymmetric hydrogenation of an unsaturated precursor, such as a substituted cinnamic acid. This reaction is often catalyzed by chiral transition metal complexes, typically involving rhodium or ruthenium with chiral phosphine (B1218219) ligands. These catalysts can provide high enantioselectivity, leading to the desired chiral propanoic acid in high enantiomeric excess (ee). documentsdelivered.comirb.hr
Enzymatic methods also offer a powerful route to chiral carboxylic acids. mdpi.com Lipases, for instance, can be used for the kinetic resolution of racemic esters of the target acid. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. mdpi.com Biocatalytic reduction of a corresponding keto-acid using dehydrogenases is another viable and highly stereoselective approach. nih.gov
The following table summarizes results from stereoselective syntheses of related 3-arylpropanoic acid derivatives.
| Method | Catalyst / Enzyme | Substrate Type | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Transfer Hydrogenation | Ru(II) complexes | 3-Aryl-3-hydroxypropanoic esters | 98 to >99 | documentsdelivered.comirb.hr |
| Enzymatic Deracemization | Hydrolase / Lipase | Racemic esters of 3-arylcarboxylic acids | 93 to >99 | mdpi.com |
| Biocatalytic Reduction | Lactate Dehydrogenases (LDHs) | α-Keto acids (pyruvates) | >99.5 | nih.gov |
| This table showcases the high efficiency of modern stereoselective methods applicable to the synthesis of chiral analogs. |
Functional Group Interconversions and Chemoselectivity Research
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edumit.edu In the context of this compound, FGI strategies are crucial for introducing the carboxylic acid and for manipulating the halogen substituents on the aromatic ring with high selectivity.
Instead of forming the carboxylic acid directly, it is often advantageous to synthesize a precursor that can be reliably converted to the acid in a later step. Common precursors include nitriles, esters, and amides.
A viable route could begin with 3-bromo-5-fluorobenzyl bromide. This starting material can be converted to 3-bromo-5-fluorophenylacetonitrile via nucleophilic substitution with a cyanide salt. chemicalbook.com The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the corresponding phenylacetic acid, which can be further elongated to the propanoic acid. Alternatively, the nitrile can undergo reactions to add the final carbon atom before hydrolysis.
Another precursor strategy is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201) with succinic anhydride, which would yield 4-(3-bromo-5-fluorophenyl)-4-oxobutanoic acid. orgsyn.org The ketone in this intermediate can then be reduced to a methylene (B1212753) group through methods like the Wolff-Kishner or Clemmensen reduction, yielding the final propanoic acid.
The precise placement of the bromine and fluorine atoms on the phenyl ring is critical. Regioselective halogenation strategies are employed to control the position of electrophilic substitution on the aromatic ring. organic-chemistry.org The directing effects of substituents already present on the ring are exploited to achieve the desired 3-bromo-5-fluoro substitution pattern.
For instance, starting with a meta-substituted precursor, the directing effects of the substituents can guide the installation of the halogens. If one were to start with 3-fluoropropiophenone, the acyl group is a meta-director. Bromination would likely occur at the 3- and 5-positions. Subsequent reduction of the ketone would yield a mixture of products, requiring careful control.
More advanced methods utilize directing groups or highly regioselective catalysts. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and highly regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org Another modern approach involves ortho-lithiation or borylation, followed by reaction with an electrophilic halogen source, which provides excellent control over the substitution pattern. nih.gov
The table below compares different reagents for the regioselective bromination of aromatic compounds.
| Reagent | Conditions | Selectivity | Comments | Reference |
| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | High regioselectivity for electron-rich arenes | Mild, catalyst-free conditions | organic-chemistry.org |
| Br₂ | Lewis Acid (e.g., AlCl₃, FeBr₃) | Governed by electronic directing groups | Classic electrophilic aromatic substitution | orgsyn.org |
| BBr₃ then Selectfluor | N-Aryl Amides | Ortho-selective halogenation | Boron-handle directed strategy | nih.gov |
| H₂O₂, HBr | Molybdate catalyst | Para-selective for anisole | Good for specific substrates | google.com |
| This table provides examples of reagents and conditions that can be adapted for the specific regiochemical requirements of the target molecule. |
Optimization of Reaction Conditions and Process Efficiency in Academic Synthesis
Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the scalability and reproducibility of a synthesis. In an academic setting, this often involves a systematic study of various reaction parameters.
For a key step, such as a palladium-catalyzed cross-coupling reaction to form the C-C bond, several variables would be investigated:
Catalyst and Ligand: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine or N-heterocyclic carbene (NHC) ligands is performed to find the most active and selective combination.
Solvent: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and outcomes. A range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane) would be tested.
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are critical, especially in reactions that generate acid.
Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without significant decomposition of reactants or products.
A Design of Experiment (DoE) approach can be used to efficiently explore the parameter space and identify optimal conditions. The following table illustrates a hypothetical optimization of a Suzuki coupling to synthesize an arylpropanoic ester, a potential intermediate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 80 | 78 |
| 5 | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| This hypothetical data, based on typical optimization studies mdpi.com, demonstrates how systematic variation of parameters can significantly improve reaction efficiency. |
Yield Enhancement and By-product Minimization Studies
The synthesis of this compound can be approached through various established methods, with a primary focus on maximizing the yield and reducing the formation of unwanted by-products. Key strategies often involve the optimization of reaction conditions in catalytic hydrogenations and cross-coupling reactions.
One common route to phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. In the synthesis of analogous compounds, such as 3-(3-trifluoromethylphenyl) propionic acid, yields have been reported to be in the range of 81-85%. This process typically employs a palladium-carbon (Pd/C) catalyst under a hydrogen atmosphere. The efficiency of this reaction is highly dependent on parameters such as catalyst loading, hydrogen pressure, temperature, and solvent choice. For instance, in the preparation of 3-(3-halogenophenyl) propionic acids, yields of up to 86% have been achieved by carefully controlling these variables.
To minimize by-products, purification methods such as crystallization are often employed. In the synthesis of 3-(3-trifluoromethylphenyl) propionic acid, crystallization from solvents like petroleum ether, n-hexane, or cyclohexane (B81311) has been shown to effectively reduce total impurities to less than 0.3%, with single impurities below 0.2%.
Another versatile method for the synthesis of such compounds is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. While specific applications of this reaction to produce this compound are not extensively documented, the general principles of the Heck reaction are well-established for similar molecules. The choice of catalyst, ligand, base, and solvent is crucial for both yield and selectivity. Phosphine-free palladium catalysts have been shown to be highly active and stable in Heck reactions, offering an avenue for efficient synthesis.
Below is a comparative table of reaction conditions and yields for the synthesis of analogous phenylpropanoic acids, which can inform the optimization of the synthesis of this compound.
| Precursor | Reaction Type | Catalyst | Solvent | Yield (%) | Purity (%) |
| m-Trifluoromethyl cinnamic acid | Catalytic Hydrogenation | Pd/C | Ethanol | 81-85 | >99.7 |
| 2-(3-fluorobenzyl) diethyl malonate | Malonic Ester Synthesis & Decarboxylation | - | Ethanol | ~86 | >95 |
| 2-(3-bromobenzyl) dimethyl malonate | Malonic Ester Synthesis & Decarboxylation | - | - | ~86 | >94 |
Integration of Green Chemistry Principles into Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. This involves the selection of less hazardous solvents, the use of catalytic rather than stoichiometric reagents, and the design of energy-efficient reaction conditions.
Green Solvents: The choice of solvent is a key consideration in green synthesis. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, supercritical fluids, and bio-based solvents. For reactions like the Heck coupling, the use of water as a solvent has been explored. Phosphine-free palladium complexes have been shown to be effective catalysts for Heck reactions in aqueous media, minimizing the environmental impact of the solvent.
Catalysis: The use of efficient catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high atom economy and reduced energy consumption. In the context of synthesizing this compound, the development of highly active and recyclable catalysts for hydrogenation and cross-coupling reactions is a key area of focus. For instance, palladium catalysts supported on materials like alumina (B75360) can be recovered and reused, reducing waste and cost.
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. Microwave irradiation has been successfully applied to various organic reactions, including palladium-catalyzed couplings, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.
The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound, based on methodologies developed for related compounds.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Employing water or bio-based solvents in Heck or Suzuki couplings. | Reduced environmental pollution and operational hazards. |
| Catalysis | Utilizing recoverable and reusable palladium catalysts. | Minimized waste, lower costs, and conservation of precious metals. |
| Energy Efficiency | Implementing microwave-assisted synthesis for coupling reactions. | Shorter reaction times, reduced energy consumption, and potentially higher yields. |
| Atom Economy | Optimizing reactions like the Heck coupling to minimize waste. | Increased efficiency and reduced generation of by-products. |
By adopting these advanced synthetic methodologies, the production of this compound can be optimized to achieve higher yields and purity while adhering to the principles of green chemistry, leading to more sustainable and cost-effective manufacturing processes.
Chemical Reactivity and Mechanistic Investigations of 3 3 Bromo 5 Fluorophenyl Propanoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation. While specific research on 3-(3-bromo-5-fluorophenyl)propanoic acid is limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of carboxylic acids.
Esterification and amidation are fundamental reactions of carboxylic acids. Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction with an amine, often requiring a coupling agent to facilitate the formation of the amide bond.
For this compound, these reactions would proceed as expected, with the reactivity of the carboxylic acid group being largely independent of the bromo and fluoro substituents on the aromatic ring under standard conditions.
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reactant | Reagents and Conditions | Product |
| Esterification | Methanol | H₂SO₄ (catalytic), heat | Methyl 3-(3-bromo-5-fluorophenyl)propanoate |
| Amidation | Aniline | DCC, DMAP, CH₂Cl₂ | N-phenyl-3-(3-bromo-5-fluorophenyl)propanamide |
Note: This table represents expected reactions based on general principles of organic chemistry, not from specific documented experiments on this compound.
The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ethereal solvent. The bromo and fluoro substituents on the aromatic ring are generally stable to these conditions.
Oxidation of the propanoic acid side chain is less common and would require harsh conditions that could potentially affect the aromatic ring. The primary value of this molecule lies in the reactivity of its existing functional groups rather than the oxidation of its alkyl chain.
Transformations Involving the Aryl Halides
The presence of both bromine and fluorine on the aromatic ring opens up possibilities for selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
The Suzuki, Sonogashira, and Heck reactions are cornerstone transformations in modern organic synthesis. nih.govnih.gov In the context of this compound, these reactions would typically involve the formation of a new bond at the position of the bromine atom, which is more reactive than the fluorine atom in palladium-catalyzed cycles. nih.gov
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl compound. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
Heck Reaction: Reaction with an alkene to form a substituted alkene. nih.gov
A key aspect of the reactivity of this compound in cross-coupling reactions is chemoselectivity. The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond. Consequently, in palladium-catalyzed reactions, oxidative addition to the C-Br bond occurs much more readily than to the C-F bond. nih.gov This difference in reactivity allows for selective functionalization at the bromine-substituted position while leaving the fluorine atom intact.
This high degree of chemoselectivity is a common strategy in the synthesis of complex molecules, where the less reactive halogen can be retained for subsequent transformations under different reaction conditions.
The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand, plays a significant role in the efficiency and selectivity of cross-coupling reactions. For substrates like this compound, catalyst systems that are highly active for C-Br bond activation are desirable.
Research in this area has led to the development of a wide array of phosphine ligands, each with unique steric and electronic properties that can be tuned to optimize the reaction for a specific substrate. For the selective coupling of the C-Br bond in the presence of a C-F bond, standard palladium catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃, XPhos, SPhos) are generally effective. The challenge often lies in achieving high yields without promoting side reactions or dehalogenation.
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Predicted) | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 3-(5-Fluoro-[1,1'-biphenyl]-3-yl)propanoic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(5-Fluoro-3-(phenylethynyl)phenyl)propanoic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-(5-Fluoro-3-((E)-2-phenylvinyl)phenyl)propanoic acid |
Note: This table represents predicted outcomes based on established cross-coupling methodologies. The carboxylic acid may require protection (e.g., as an ester) for optimal results in some cases.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aryl Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org In the case of this compound, the aromatic ring is rendered electron-deficient by the inductive effects of the bromine and fluorine atoms, as well as the propanoic acid group. This electronic characteristic makes the compound a potential substrate for SNAr reactions.
The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubyoutube.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. wikipedia.org Consequently, the reaction is favored by a more electrophilic aromatic ring and a better leaving group. While typically larger halogens are better leaving groups, in the context of SNAr, the C-F bond strength makes fluoride (B91410) a poor leaving group in the final elimination step. However, fluorine's strong electron-withdrawing inductive effect significantly activates the ring for the initial nucleophilic attack, often making it the preferred site of substitution over other halogens. wikipedia.orgyoutube.com For instance, in reactions involving 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov
For this compound, a strong nucleophile could potentially displace the fluoride ion. The presence of the bromo and propanoic acid groups further withdraws electron density, enhancing the ring's electrophilicity and facilitating the attack.
Table 1: Predicted Products of SNAr Reactions with this compound
| Nucleophile (Nu:⁻) | Reagent Example | Predicted Product |
| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 3-(3-Bromo-5-methoxyphenyl)propanoic acid |
| Amine | Ammonia (NH₃) | 3-(3-Amino-5-bromophenyl)propanoic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(3-Bromo-5-(phenylthio)phenyl)propanoic acid |
| Azide (B81097) | Sodium azide (NaN₃) | 3-(3-Azido-5-bromophenyl)propanoic acid |
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly efficient for aryl bromides and iodides when treated with organolithium reagents, such as n-butyllithium (n-BuLi). wikipedia.orgias.ac.in The rate of exchange follows the trend I > Br > Cl >> F, meaning that aryl fluorides are generally unreactive towards organolithium reagents in this context. wikipedia.org
This reactivity difference allows for the selective metal-halogen exchange at the bromine position of this compound. The reaction involves treating the compound with an organolithium reagent, typically at low temperatures, to replace the bromine atom with lithium. It is important to note that the acidic proton of the carboxylic acid will react first with the organolithium reagent, necessitating the use of at least two equivalents of the reagent: one to deprotonate the acid and a second to perform the halogen exchange. nih.gov
The resulting aryllithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the C-3 position. This two-step sequence provides a versatile method for the synthesis of diverse 3,5-disubstituted phenylpropanoic acid derivatives.
Table 2: Predicted Products from Metal-Halogen Exchange and Quenching
| Step 1: Reagent (≥2 equiv.) | Step 2: Electrophile (E⁺) | Reagent Example | Predicted Product Name |
| n-Butyllithium | Carbon dioxide | CO₂ (gas) | 5-(2-Carboxyethyl)-3-fluorobenzoic acid |
| n-Butyllithium | Benzaldehyde | C₆H₅CHO | 3-(5-Fluoro-3-(hydroxy(phenyl)methyl)phenyl)propanoic acid |
| n-Butyllithium | N,N-Dimethylformamide | DMF | 3-(5-Fluoro-3-formylphenyl)propanoic acid |
| n-Butyllithium | Trimethylsilyl chloride | (CH₃)₃SiCl | 3-(5-Fluoro-3-(trimethylsilyl)phenyl)propanoic acid |
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. wikipedia.orglibretexts.org
In this compound, all three substituents are deactivating, meaning they decrease the rate of reaction compared to benzene. masterorganicchemistry.com
Halogens (F, Br): Both fluorine and bromine are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when attack occurs at the ortho or para positions. libretexts.orglatech.edu
Propanoic acid group (-CH₂CH₂COOH): This alkyl carboxylic acid group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring, destabilizing the arenium ion, particularly when the positive charge is located on the carbon bearing the substituent (which occurs in ortho and para attack). libretexts.org
The directing effects of the substituents are as follows:
The fluoro group at C-5 directs to its ortho positions (C-4, C-6).
The bromo group at C-3 directs to its ortho positions (C-2, C-4) and its para position (C-6).
The propanoic acid group at C-1 directs to its meta positions (C-3, C-5), which are already substituted.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 3-(2-Nitro-3-bromo-5-fluorophenyl)propanoic acid and/or 3-(4-Nitro-3-bromo-5-fluorophenyl)propanoic acid |
| Bromination | Br₂ / FeBr₃ | 3-(2,3-Dibromo-5-fluorophenyl)propanoic acid and/or 3-(3,4-Dibromo-5-fluorophenyl)propanoic acid |
| Sulfonation | SO₃ / H₂SO₄ | 2-Bromo-4-(2-carboxyethyl)-6-fluorobenzenesulfonic acid |
Mechanistic Elucidation of Key Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr is a well-established two-step process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate called a Meisenheimer complex. youtube.comyoutube.com The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing substituents (Br, F, and the carboxylate group).
Elimination: The leaving group (fluoride ion) is expelled, and the pi-system of the aromatic ring is reformed, yielding the final substituted product. youtube.com The restoration of aromaticity is a strong thermodynamic driving force for this second step. youtube.com
Metal-Halogen Exchange: The precise mechanism of lithium-halogen exchange is complex and can be influenced by factors like solvent and the aggregation state of the organolithium reagent. princeton.edu Two primary pathways are generally considered:
Ate-Complex Mechanism: This pathway involves the nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide. This forms a transient, negatively charged "ate-complex". harvard.edu This complex then rearranges, leading to the exchange of the halogen and the organic group.
Single-Electron Transfer (SET) Mechanism: An alternative pathway involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating a radical anion and a radical cation. These intermediates then collapse to form the final products.
For this compound, the exchange occurs preferentially at the bromine atom because the C-Br bond is weaker and more polarizable than the C-F bond, making it more susceptible to attack by the organolithium reagent. nih.gov
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS also involves two primary steps:
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile and attack a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com The product of this step is a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org
Derivatization and Structural Modification Studies of 3 3 Bromo 5 Fluorophenyl Propanoic Acid
Synthesis of Novel Ester and Amide Derivatives
The carboxylic acid moiety of 3-(3-Bromo-5-fluorophenyl)propanoic acid serves as a versatile handle for the synthesis of ester and amide derivatives. Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to generate a variety of esters. Similarly, the formation of amide bonds is readily achieved through the activation of the carboxylic acid, for instance, by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.
Alternative coupling methods, such as those employing carbodiimides (e.g., DCC, EDC) or other modern coupling agents (e.g., HATU, HOBt), offer milder conditions for amide synthesis, which can be particularly advantageous when working with sensitive substrates. These approaches have enabled the synthesis of a wide array of amide derivatives with diverse functionalities.
Table 1: Examples of Ester and Amide Derivatives of this compound
| Derivative Type | Reagents and Conditions | Product Structure |
| Methyl Ester | Methanol, Sulfuric Acid (catalytic), Reflux | |
| Ethylamide | 1. Thionyl Chloride, Reflux2. Ethylamine, Triethylamine, DCM, 0 °C to rt | |
| Morpholinyl Amide | 1. Oxalyl Chloride, DMF (catalytic), DCM2. Morpholine, Triethylamine, DCM, 0 °C to rt |
Exploration of Modified Propanoic Acid Chain Analogs
Modifications to the propanoic acid chain of the parent compound have been investigated to explore the impact of chain length, rigidity, and the introduction of other functional groups on the properties of the resulting molecules. One common approach involves the homologation or shortening of the alkyl chain. For instance, Arndt-Eistert synthesis could be employed to extend the chain by one methylene (B1212753) unit, yielding 4-(3-bromo-5-fluorophenyl)butanoic acid.
Furthermore, the introduction of substituents or unsaturation into the propanoic acid chain can lead to analogs with altered conformational properties. For example, α-bromination followed by elimination can introduce a double bond, leading to the corresponding cinnamic acid derivative. Bioisosteric replacement of the carboxylic acid group with other acidic functional groups, such as tetrazoles, has also been a strategy to modulate the physicochemical properties of the resulting compounds. cambridgemedchemconsulting.comnih.govufrj.br
Substitution and Functionalization of the Halogenated Phenyl Moiety
The presence of bromine and fluorine atoms on the phenyl ring offers opportunities for a wide range of functionalization reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Introduction of Heteroatoms into the Aromatic Ring System
The bromine atom on the phenyl ring is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the introduction of nitrogen-containing substituents by coupling the aryl bromide with a variety of amines, including primary and secondary amines, as well as nitrogen-containing heterocycles. nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Similarly, palladium-catalyzed C-O and C-S bond-forming reactions can be utilized to introduce oxygen and sulfur-containing moieties, respectively, further expanding the diversity of accessible derivatives.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Heteroatom Introduction
| Coupling Partner | Catalyst System (Example) | Product Type |
| Aniline | Pd(OAc)₂, BINAP, NaOtBu | N-Aryl Aniline Derivative |
| Phenol | Pd₂(dba)₃, XPhos, K₃PO₄ | Diaryl Ether Derivative |
| Thiophenol | Pd(PPh₃)₄, K₂CO₃ | Diaryl Thioether Derivative |
Exploration of Multi-Halogenated Phenylpropanoic Acid Analogs
Further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing bromo and fluoro substituents, along with the deactivating nature of the propanoic acid side chain, would influence the position of the incoming halogen. For instance, bromination under standard conditions (e.g., Br₂, FeBr₃) could lead to the introduction of an additional bromine atom on the ring. The synthesis of multi-halogenated analogs allows for the systematic investigation of the effects of halogen substitution patterns on molecular properties.
Design and Synthesis of Advanced Molecular Scaffolds Derived from the Chemical Compound
This compound serves as a key building block in the design and synthesis of more complex molecular scaffolds, particularly those containing heterocyclic ring systems. mdpi.comu-szeged.hunih.govnih.govfrontiersin.org The functional groups present on the molecule provide multiple points for elaboration.
One common strategy involves the use of the bromine atom as a handle for Suzuki-Miyaura cross-coupling reactions. nih.govnih.govmdpi.comnih.govmdpi.comresearchgate.net This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position of the phenyl ring. These reactions typically utilize a palladium catalyst, a phosphine ligand, and a base, with the boronic acid or ester serving as the coupling partner.
Table 3: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
| Boronic Acid/Ester | Catalyst System (Example) | Product Structure |
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | |
| 2-Thienylboronic Acid | Pd(dppf)Cl₂, Na₂CO₃, DME | |
| 4-Pyridinylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O |
Furthermore, the propanoic acid moiety can be utilized in cyclization reactions to form heterocyclic rings. For example, condensation of the corresponding amide derivatives with appropriate reagents can lead to the formation of various nitrogen-containing heterocycles. The combination of functionalization at both the phenyl ring and the propanoic acid chain allows for the construction of highly complex and diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. mdpi.commdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. For a molecule such as 3-(3-Bromo-5-fluorophenyl)propanoic acid, a suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as to probe the environment of the fluorine atom.
While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the spin system of the propanoic acid side chain, showing correlations between the protons on the α- and β-carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the ¹³C signals for the methylene (B1212753) groups of the propanoic acid chain by correlating them with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting the propanoic acid side chain to the phenyl ring. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the aromatic protons and the carbons of the side chain.
A hypothetical table of expected ¹H and ¹³C NMR data is presented below, illustrating the type of information that would be obtained.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid (COOH) | ~12 | ~175 | Protons on α-carbon |
| α-CH₂ | ~2.7 | ~35 | Carboxylic carbon, β-carbon, Aromatic C1 |
| β-CH₂ | ~3.0 | ~30 | α-carbon, Aromatic C1 |
| Aromatic CH | ~7.0-7.5 | ~115-135 | Adjacent aromatic carbons, β-carbon |
| Aromatic C-Br | - | ~122 | Aromatic protons |
| Aromatic C-F | - | ~163 (d, ¹JCF) | Aromatic protons |
| Note: The chemical shifts are estimates and would be confirmed by experimental data. 'd' denotes a doublet due to fluorine coupling. |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. The chemical shift of the fluorine signal would provide insight into its electronic environment. Furthermore, couplings between the fluorine atom and adjacent protons and carbons (J-coupling) would be observable in the ¹H and ¹³C NMR spectra, providing further confirmation of the substitution pattern on the aromatic ring. The magnitude of these coupling constants would also be structurally informative.
Mass Spectrometry (MS) Fragmentation Pattern Analysis for Structural Elucidation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the side chain. A table of potential fragments is provided below.
| m/z | Proposed Fragment |
| [M]⁺ | Molecular ion |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [M-C₂H₄COOH]⁺ | Cleavage of the bond between the phenyl ring and the side chain |
| Note: The exact m/z values would depend on the isotopic composition. |
X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation in the crystalline state.
Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and halogen bonding, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretching and bending vibrations, and vibrations associated with the substituted aromatic ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the carbon skeleton and the aromatic ring.
A table of expected characteristic vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C-O (Carboxylic Acid) | Stretching | ~1300 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aromatic C=C | Stretching | ~1600-1450 |
| C-F | Stretching | ~1250-1000 |
| C-Br | Stretching | ~600-500 |
Computational Chemistry and Theoretical Investigations of 3 3 Bromo 5 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its implications for molecular properties and reactivity.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the propanoic acid side chain allows 3-(3-Bromo-5-fluorophenyl)propanoic acid to adopt various conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule, identifying the low-energy conformers that are most likely to be present at a given temperature. Such an analysis would be critical for understanding how the molecule might interact with biological targets or other molecules, as its shape plays a key role in intermolecular interactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. By calculating the magnetic shielding of each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. The electronic transitions can also be computed to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. For this compound, these predicted spectra would serve as a theoretical benchmark to compare against experimental measurements.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
To understand the behavior of this compound in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into how the solvent molecules arrange themselves around the solute and how the solute's conformation might change in solution. These simulations could also be used to study how multiple molecules of this compound interact with each other, potentially predicting how they might crystallize or aggregate.
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. By mapping out the energy profile of a potential reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is crucial for understanding the feasibility and kinetics of a reaction. For example, the transformation of the carboxylic acid group or reactions involving the aromatic ring could be investigated to predict the most likely reaction pathways and products.
Applications of 3 3 Bromo 5 Fluorophenyl Propanoic Acid As a Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis Research
The presence of multiple reactive sites in 3-(3-Bromo-5-fluorophenyl)propanoic acid makes it an attractive starting material for the synthesis of complex organic molecules. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the bromo-substituent is amenable to a variety of cross-coupling reactions. This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, enabling the construction of intricate molecular architectures.
While specific, publicly documented examples of its use in the total synthesis of complex natural products are limited, its potential is evident. Researchers in medicinal chemistry and drug discovery often utilize such building blocks to create libraries of novel compounds for biological screening. The bromo- and fluoro-substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Table 1: Potential Transformations of this compound in Complex Molecule Synthesis
| Reactive Site | Transformation | Reagents and Conditions | Resulting Functionality |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |
| Bromo Group | Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Aryl or Heteroaryl Moiety |
| Bromo Group | Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalysis, Base | Alkynyl Moiety |
Intermediate in the Formation of Advanced Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable intermediate in the synthesis of various heterocyclic systems. The propanoic acid side chain can be utilized in cyclization reactions to form fused or spirocyclic structures.
For instance, intramolecular Friedel-Crafts acylation of the corresponding acid chloride can lead to the formation of substituted indanones. Furthermore, the bromo- and fluoro-substituted phenyl ring can be incorporated into larger heterocyclic frameworks, such as benzodiazepines, quinolines, or other pharmacologically relevant scaffolds. The strategic placement of the halogen atoms can be used to fine-tune the electronic properties and biological activity of the target heterocycles. Although detailed research findings on the use of this specific acid are not extensively published, the principles of heterocyclic synthesis strongly support its utility in this area.
Utility in the Synthesis of Precursors for Advanced Materials
The unique electronic properties imparted by fluorine and bromine atoms make this compound a candidate for the synthesis of precursors for advanced materials. Fluorinated organic materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.
This building block could be incorporated into polymers or liquid crystals, where the rigid phenyl ring and the polar substituents would influence the material's bulk properties. The bromo-substituent provides a handle for further functionalization, such as polymerization through cross-coupling reactions, leading to the formation of conjugated polymers with potential applications in organic electronics. Research in this area is ongoing, with a focus on designing and synthesizing novel organic materials with tailored properties.
Role in Developing New Synthetic Methodologies
The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for the development and optimization of new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The electronic effects of the fluorine and carboxylic acid groups can influence the reactivity of the aryl bromide, providing a valuable case study for understanding reaction mechanisms and expanding the scope of new catalytic systems.
For example, chemists developing new palladium or copper catalysts might use this compound to test the efficacy of their systems in coupling reactions under milder conditions or with a broader range of coupling partners. While specific publications detailing its use for this exact purpose are not prominent, it fits the profile of a test substrate for methodological studies.
Future Directions and Emerging Research Avenues
Unexplored Synthetic Pathways and Novel Catalyst Development
While established methods for the synthesis of phenylpropanoic acids exist, the exploration of novel, more efficient, and sustainable synthetic routes for 3-(3-Bromo-5-fluorophenyl)propanoic acid is a key area for future research. A significant focus will be on the development and application of novel catalyst systems that can offer improved yields, selectivity, and milder reaction conditions.
Future research could focus on:
Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-based catalysts for Suzuki, Heck, or Sonogashira coupling reactions could provide more direct and efficient routes to the core structure or its precursors. acs.orgnih.govdigitellinc.comnih.gov The use of multimetallic catalyst systems, which have shown promise in other cross-coupling reactions, could also be an unexplored avenue. nih.gov
C-H Activation: Direct C-H functionalization of simpler aromatic precursors would represent a highly atom-economical approach. Research into catalysts that can selectively activate C-H bonds in the presence of bromo and fluoro substituents is a challenging but potentially rewarding area.
Biocatalysis: The use of enzymes to catalyze the synthesis could offer high stereoselectivity and environmentally friendly reaction conditions. Exploring engineered enzymes for specific transformations on the fluorinated and brominated phenyl ring would be a novel approach.
Table 1: Potential Catalyst Systems for Future Synthesis Exploration
| Catalyst Type | Potential Reaction | Advantages |
| Palladium-based catalysts | Suzuki, Heck, Sonogashira | Well-established, high efficiency |
| Nickel-based catalysts | Cross-coupling | Lower cost than palladium, unique reactivity |
| Copper-based catalysts | Ullmann-type couplings | Abundant and inexpensive |
| Rhodium/Iridium catalysts | C-H activation | High atom economy, direct functionalization |
| Engineered enzymes | Asymmetric synthesis | High stereoselectivity, green chemistry |
Discovery of New Reactivity and Transformation Patterns
The interplay of the bromo, fluoro, and propanoic acid functionalities on the aromatic ring of this compound suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformation patterns beyond standard functional group manipulations.
Key areas for investigation include:
Orthogonal Reactivity: Systematically exploring the selective reaction of the bromo and fluoro groups. The development of reaction conditions that allow for the independent functionalization of each halogen would significantly enhance the synthetic utility of this building block.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to initiate novel radical-based transformations. This could enable access to previously inaccessible derivatives through reactions such as radical C-H functionalization or decarboxylative couplings.
Electrochemical Synthesis: Employing electrochemical methods to mediate redox reactions on the molecule. This could provide a green and efficient way to achieve transformations that are challenging with conventional chemical reagents.
Integration with Flow Chemistry and Automated Synthesis Research
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. researchgate.netsioc-journal.cnnih.govmdpi.comjst.org.in The application of these technologies to the synthesis and derivatization of this compound is a promising future direction.
Future research efforts could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. This would be particularly beneficial for managing potentially exothermic halogenation or coupling steps. researchgate.netsioc-journal.cn
Automated Derivatization: Integrating flow reactors with automated robotic systems for the high-throughput synthesis of a library of derivatives. This would accelerate the exploration of the chemical space around this scaffold.
In-line Analysis: Incorporating in-line analytical techniques, such as NMR or mass spectrometry, into the flow setup to enable real-time reaction monitoring and optimization.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. ajpchem.orgpeerj.com Applying these methods to this compound can provide valuable insights and accelerate the discovery process.
Areas for computational investigation include:
Reactivity Prediction: Using density functional theory (DFT) and other quantum mechanical methods to predict the reactivity of different positions on the molecule towards various reagents. peerj.com This can help in designing experiments for selective functionalization.
Spectroscopic Characterization: Simulating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.
QSAR Modeling: If this compound or its derivatives show biological activity, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of new analogs and guide the design of more potent compounds. researchgate.net
Table 2: Potential Applications of Computational Modeling
| Modeling Technique | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers |
| Molecular Dynamics (MD) | Conformational analysis | Preferred molecular shapes and flexibility |
| QSAR | Biological activity prediction | Identification of key structural features for activity |
Exploration of New Chemical Space through Diverse Derivatization Strategies
The true potential of this compound lies in its use as a scaffold for the creation of new and diverse molecules. univr.ityoutube.com A systematic exploration of its derivatization possibilities will be crucial for unlocking its applications in medicinal chemistry and materials science. nih.govmdpi.comhumanjournals.com
Future derivatization strategies could focus on:
Carboxylic Acid Modifications: Converting the propanoic acid moiety into a wide range of functional groups, such as amides, esters, and ketones, to generate libraries of compounds for biological screening. mdpi.comresearchgate.net
Cross-Coupling of the Bromo Group: Utilizing the bromine atom as a handle for various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. acs.org
Nucleophilic Aromatic Substitution of the Fluoro Group: Exploring the reactivity of the fluorine atom in nucleophilic aromatic substitution reactions, particularly with activating groups in the ortho or para positions.
By pursuing these future directions and emerging research avenues, the scientific community can fully elucidate the potential of this compound as a valuable building block in chemical synthesis and drug discovery.
Q & A
Q. What are the recommended methods for synthesizing 3-(3-Bromo-5-fluorophenyl)propanoic acid?
- Methodological Answer : A two-step synthesis is commonly employed:
Friedel-Crafts Acylation : React 3-bromo-5-fluorobenzene with propionyl chloride in the presence of AlCl₃ to form 3-(3-bromo-5-fluorophenyl)propan-1-one.
Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions to oxidize the ketone to the carboxylic acid.
-
Key Considerations : Monitor reaction temperature (25–40°C) to avoid over-bromination or side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .
Synthetic Route Reagents Yield Friedel-Crafts AlCl₃, propionyl chloride 65–75% Oxidation KMnO₄, H₂SO₄ 80–85%
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., meta-bromo and para-fluoro groups) and propanoic acid chain integrity.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA).
- Mass Spectrometry (MS) : Verify molecular weight (243.05 g/mol) via ESI-MS in negative ion mode .
Q. What are the solubility properties of this compound in common organic solvents?
- Methodological Answer : Solubility varies with solvent polarity:
- High Solubility : DMSO, DMF (>50 mg/mL).
- Moderate Solubility : Methanol, ethanol (10–20 mg/mL).
- Low Solubility : Hexane, chloroform (<5 mg/mL).
- Experimental Protocol : Perform gravimetric analysis by dissolving 10 mg increments in 1 mL solvent at 25°C .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory results in reaction yields during optimization?
- Methodological Answer : Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading):
- Factorial Design : Test 2–3 factors at high/low levels (e.g., 25°C vs. 40°C, 1.0 vs. 1.5 eq AlCl₃).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Reproducibility Checks : Validate results across three independent trials. Contradictions often arise from trace moisture in solvents or inconsistent catalyst activation .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement using software like Gaussian. Optimize transition states at the B3LYP/6-31G(d) level.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., bromine substituent) prone to nucleophilic attack.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
Q. What experimental designs optimize catalytic coupling reactions involving this compound?
- Methodological Answer : For Suzuki-Miyaura cross-coupling:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3.
- Ligand Effects : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Reaction Monitoring : Track conversion via TLC (Rf shift) or in-situ IR spectroscopy for C-Br bond disappearance.
- Scale-Up Considerations : Maintain inert atmosphere (N₂/Ar) and degas solvents to prevent catalyst poisoning .
Q. How do researchers validate the compound's stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal Stress : Store at 40°C/75% RH for 1 month; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor color changes or precipitate formation.
- Long-Term Stability : Store at -20°C in amber vials with desiccants; reassess purity quarterly .
Q. What in vitro models evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates.
- Cell Viability Studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure IC₅₀ via MTT assay.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., β-adrenergic receptors) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 120°C vs. 125°C)?
- Methodological Answer :
- Recrystallization Solvent : Test polar (ethanol/water) vs. nonpolar (toluene) solvents; impurities may depress melting points.
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to confirm polymorphic forms.
- Inter-Lab Comparison : Share samples with collaborators to rule out calibration errors in equipment .
Q. What methodologies assess the environmental impact of this compound during disposal?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial breakdown in wastewater.
- Ecotoxicity Testing : Expose Daphnia magna or zebrafish embryos to determine LC₅₀ values.
- Photocatalytic Degradation : Test TiO₂/UV systems for mineralization efficiency (>90% TOC removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
